molecular formula C5H7N3O B13819569 Ethanone, 1-(1-amino-1H-imidazol-2-yl)-

Ethanone, 1-(1-amino-1H-imidazol-2-yl)-

Cat. No.: B13819569
M. Wt: 125.13 g/mol
InChI Key: HRZGFABHFJPPST-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanone group attached to an imidazole ring, which is further substituted with an amino group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- typically involves the reaction of 1H-imidazole-2-carbaldehyde with an appropriate amine under reductive conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol or ethanol . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where the imidazole-2-carbaldehyde is reacted with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-amino-1H-imidazol-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Imidazole-2-carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(1-aminoimidazol-2-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-4(9)5-7-2-3-8(5)6/h2-3H,6H2,1H3

InChI Key

HRZGFABHFJPPST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN1N

Origin of Product

United States

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